10-Undecenyl 2-bromoisobutyrate
Overview
Description
10-Undecenyl 2-bromoisobutyrate is an organic compound with the molecular formula C15H27BrO2. It is commonly used as an initiator in atom transfer radical polymerization (ATRP) processes. This compound is characterized by its long aliphatic chain and the presence of a bromine atom, which makes it highly reactive in various chemical reactions .
Mechanism of Action
Target of Action
10-Undecenyl 2-bromoisobutyrate is primarily used as an initiator in the synthesis of functional polymers
Mode of Action
As an initiator in Atom Transfer Radical Polymerization (ATRP), this compound likely interacts with a transition metal catalyst to generate a radical species. This radical can then react with a monomer to start the polymerization process
Biochemical Pathways
Instead, it plays a crucial role in the chemical pathway of ATRP, facilitating the formation of complex polymer structures .
Result of Action
The primary result of this compound’s action is the formation of polymers via ATRP . The specific molecular and cellular effects would depend on the nature of the polymer being synthesized and its subsequent applications.
Action Environment
The action of this compound is likely influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst. These factors can affect the efficiency of the ATRP process and the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
As an ATRP initiator, it likely interacts with various monomers to initiate the polymerization process . The nature of these interactions would depend on the specific monomers used and the conditions of the reaction.
Molecular Mechanism
In the context of ATRP, 10-Undecenyl 2-bromoisobutyrate likely acts by reacting with a transition metal complex to form a dormant species. This species can react with a monomer to add it to the growing polymer chain .
Temporal Effects in Laboratory Settings
As an ATRP initiator, it is likely stable under the conditions typically used for these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecenyl 2-bromoisobutyrate is typically synthesized through the esterification of 10-undecen-1-ol with 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran at temperatures ranging from 0 to 20°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Polymerization Reactions: As an ATRP initiator, it plays a crucial role in the polymerization of monomers to form polymers with controlled molecular weights and architectures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Copper-based catalysts are often used in ATRP processes to facilitate the polymerization reactions.
Major Products:
Scientific Research Applications
10-Undecenyl 2-bromoisobutyrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Allyl 2-bromo-2-methylpropionate
- Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide
- Ethyl α-bromoisobutyrate
- 2-Hydroxyethyl 2-bromoisobutyrate
- Methyl α-bromoisobutyrate
Comparison: 10-Undecenyl 2-bromoisobutyrate stands out due to its long aliphatic chain, which imparts unique properties to the polymers formed using this initiator. Compared to other similar compounds, it provides better control over the polymerization process and results in polymers with enhanced mechanical and thermal properties .
Properties
IUPAC Name |
undec-10-enyl 2-bromo-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-4-5-6-7-8-9-10-11-12-13-18-14(17)15(2,3)16/h4H,1,5-13H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLOSBPISIVGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630672 | |
Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255727-66-3 | |
Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 255727-66-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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